Cas no 118972-98-8 (1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI))
1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI)
- methyl 3-oxoazetidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-oxo-, Methyl ester
- SCHEMBL17014920
- 1-azetidinecarboxylic acid,3-oxo-,methyl ester
- FT-0745710
- EN300-7501180
- 118972-98-8
-
- Inchi: 1S/C5H7NO3/c1-9-5(8)6-2-4(7)3-6/h2-3H2,1H3
- InChI Key: WZIBHEPNXKTQDS-UHFFFAOYSA-N
- SMILES: O(C)C(N1CC(C1)=O)=O
Computed Properties
- Exact Mass: 129.04261
- Monoisotopic Mass: 129.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- PSA: 46.61
1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7501180-0.05g |
methyl 3-oxoazetidine-1-carboxylate |
118972-98-8 | 95.0% | 0.05g |
$174.0 | 2025-03-10 | |
| Enamine | EN300-7501180-0.1g |
methyl 3-oxoazetidine-1-carboxylate |
118972-98-8 | 95.0% | 0.1g |
$257.0 | 2025-03-10 | |
| Enamine | EN300-7501180-0.25g |
methyl 3-oxoazetidine-1-carboxylate |
118972-98-8 | 95.0% | 0.25g |
$367.0 | 2025-03-10 | |
| Enamine | EN300-7501180-0.5g |
methyl 3-oxoazetidine-1-carboxylate |
118972-98-8 | 95.0% | 0.5g |
$579.0 | 2025-03-10 | |
| Enamine | EN300-7501180-1.0g |
methyl 3-oxoazetidine-1-carboxylate |
118972-98-8 | 95.0% | 1.0g |
$743.0 | 2025-03-10 | |
| Enamine | EN300-7501180-2.5g |
methyl 3-oxoazetidine-1-carboxylate |
118972-98-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-10 | |
| Enamine | EN300-7501180-5.0g |
methyl 3-oxoazetidine-1-carboxylate |
118972-98-8 | 95.0% | 5.0g |
$2152.0 | 2025-03-10 | |
| Enamine | EN300-7501180-10.0g |
methyl 3-oxoazetidine-1-carboxylate |
118972-98-8 | 95.0% | 10.0g |
$3191.0 | 2025-03-10 | |
| Aaron | AR009LX7-50mg |
1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI) |
118972-98-8 | 95% | 50mg |
$265.00 | 2025-02-14 | |
| Aaron | AR009LX7-100mg |
1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI) |
118972-98-8 | 95% | 100mg |
$379.00 | 2025-02-14 |
1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI) Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI)
Comprehensive Overview of 1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI) (CAS No. 118972-98-8)
1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI), with the CAS registry number 118972-98-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative of 3-oxoazetidinecarboxylic acid is widely utilized as a building block in the synthesis of more complex molecules, particularly in drug discovery and development. Its unique azetidine ring structure and ester functional group make it a versatile intermediate for designing novel therapeutic agents.
In recent years, the demand for 1-Azetidinecarboxylic acid, 3-oxo-, methyl ester has surged due to its applications in peptide mimetics and small molecule inhibitors. Researchers are particularly interested in its role in modulating enzyme activity and protein-protein interactions, which are critical in treating diseases like cancer and autoimmune disorders. The compound's methyl ester group enhances its solubility and bioavailability, making it a preferred choice for medicinal chemistry applications.
From an industrial perspective, CAS 118972-98-8 is often discussed in the context of green chemistry and sustainable synthesis. With growing environmental concerns, chemists are exploring eco-friendly methods to produce this compound, such as catalytic processes and biocatalysis. These approaches align with the global push toward reducing hazardous waste and energy consumption in chemical manufacturing.
Another trending topic related to 1-Azetidinecarboxylic acid, 3-oxo-, methyl ester is its potential in AI-driven drug discovery. Machine learning algorithms are being employed to predict its reactivity and optimize synthetic pathways, significantly accelerating research timelines. This intersection of computational chemistry and experimental validation is reshaping how scientists approach molecule design.
For those seeking technical details, the compound's molecular formula and structural properties are frequently searched in academic databases. Its azetidine core is known for conferring conformational rigidity, which is advantageous in designing bioactive compounds. Additionally, the methyl ester moiety allows for further functionalization, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies.
In summary, 1-Azetidinecarboxylic acid, 3-oxo-, methyl ester (9CI) (CAS 118972-98-8) is a compound of high relevance in modern chemistry and pharmacology. Its applications span from drug development to sustainable synthesis, making it a subject of ongoing research and innovation. As scientific advancements continue, this molecule is poised to play an even greater role in addressing complex health and environmental challenges.
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